molecular formula C16H17NO3 B1201163 Trichostachine CAS No. 25924-78-1

Trichostachine

Cat. No. B1201163
CAS RN: 25924-78-1
M. Wt: 271.31 g/mol
InChI Key: GQIJYUMTOUBHSH-IJIVKGSJSA-N
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Description

Trichostachine, also known as 1-piperoylpyrrolidine, belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole .


Synthesis Analysis

Trichostachine is one of the main components identified in the extract of Piper nigrum (black pepper) peppercorns . The identification was done using chromatographic techniques and liquid chromatography–quadrupole time of flight-mass spectrometry (LC-QToF-MS) .


Molecular Structure Analysis

The Trichostachine molecule contains a total of 39 bond(s) . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of Trichostachine have been created .


Chemical Reactions Analysis

Trichostachine, along with piperine, has been identified as the active quorum quenching compounds in black pepper . Quorum quenching refers to the disruption of bacterial communication known as quorum sensing, which could be a potential strategy for antimicrobial therapy .

Scientific Research Applications

  • Agricultural Applications of Trichoderma spp. : Trichoderma spp., closely related to Trichostachine, are widely used in agriculture for their beneficial effects on plants and soil. They are effective biocontrol agents against plant diseases and enhance plant growth. Research has shown that these fungi have diverse biotic interactions and are important for agriculture and industry (Lorito, Woo, Harman, & Monte, 2010).

  • Clinical Applications and Research on Trichinosis : Trichinosis, a disease caused by Trichinella spiralis, has been extensively studied. The links between clinical research and basic science are strong in trichinosis, with advancements in parasitology, immunology, and clinical pathology contributing to a better understanding of the disease (Pawłowski, 1983).

  • Bioremediation and Decomposition : Trichoderma spp. are also known for their role in the decomposition process and bioremediation, offering significant benefits to the agriculture industry by promoting environmentally friendly practices (Zin & Badaluddin, 2020).

  • Genetic Applications in Cloning and Embryology : Trichostatin A, a histone deacetylase inhibitor, has been used to improve nuclear reprogramming in somatic cell nuclear transfer embryos, suggesting its potential as a powerful epigenetic modulator and cell cycle synchronizer in cloning research (Saini, Selokar, Revey, Singla, Chauhan, Palta, & Madan, 2014).

  • Histone Deacetylase Inhibition and Antitumor Activity : Trichostatin A exhibits potent antitumor activity in preclinical models, primarily through histone deacetylase inhibition. Its rapid absorption and extensive metabolism following administration have been a subject of pharmacokinetic studies (Sanderson, Taylor, Aboagye, Alao, Latigo, Coombes, & Vigushin, 2004).

properties

IUPAC Name

(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylpenta-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(17-9-3-4-10-17)6-2-1-5-13-7-8-14-15(11-13)20-12-19-14/h1-2,5-8,11H,3-4,9-10,12H2/b5-1+,6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIJYUMTOUBHSH-IJIVKGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180595
Record name Piperyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (E,E)-Trichostachine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Piperyline

CAS RN

25924-78-1, 54976-54-4
Record name Piperyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25924-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025924781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054976544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV0493SM38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (E,E)-Trichostachine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

143 - 145 °C
Record name (E,E)-Trichostachine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
J Vázquez-Martínez, GV Buitemea-Cantúa… - Heliyon, 2020 - cell.com
… Piperine and trichostachine were identified as the main … Trichostachine at 50 mg/L decreases violacein production by … nigrum extract, piperine, nor trichostachine did affect QS of …
Number of citations: 20 www.cell.com
J Singh, KL Dhar, CK Atal - Tetrahedron Letters, 1969 - Elsevier
… STRUCTUFE OP TRICHOSTACHINE. … The molecular ion peak of trichostachine was obtained …
Number of citations: 25 www.sciencedirect.com
B Torto, I Addae-Mensah, L Moreka - International Journal of …, 1992 - cambridge.org
… Δα, β-dihydrowisanine and trichostachine were intermediate in activity followed by wisanine. The N-isobutyl derivative was the least active. These results suggest that the presence of a …
Number of citations: 6 www.cambridge.org
D Dwuma-Badu, JS Ayim, TT Dabra - Lloydia, 1976 - europepmc.org
… -4-dienamide, sylvatine, delta alpha beta-dihydropiperine, trichostachine and delta alpha beta-… extract of the roots afforded piperine, trichostachine and delta alpha beta-dihydropiperine …
Number of citations: 31 europepmc.org
JI Okogun, DEU Ekong - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… Fraction (iv) was piperlonguminine (VII) ,4~ l35 l4 spectroscopically identical with a sample partially synthesised from trichostachine. We were forced to make this comparison because …
Number of citations: 58 pubs.rsc.org
I Addae-Mensah, G Achieng - Planta medica, 1986 - thieme-connect.com
… known piperine, dihydropiperine and trichostachine. All these com… The least active was trichostachine, with less than 40% … potent as its pyrrolidine analogue trichostachine, may be an …
Number of citations: 7 www.thieme-connect.com
VRS Rao, SS Raju, VU Sarma, F Sabine… - Natural Product …, 2011 - Taylor & Francis
… (2), guineensine (3), pipnoohine (4), trichostachine (5) and piperonal (6) were quantified in different … Of the evaluated compounds, piperine, trichostachine and pellitorine are the major …
Number of citations: 25 www.tandfonline.com
M Safithri, D Andrianto, AG Arda, PH Syaifie… - Journal of King Saud …, 2023 - Elsevier
… Piperine, piperamide-C7:2 (2E,6E), and trichostachine were identified as critical bioactive compounds responsible for the observed inhibitory effects on tyrosinase. These compounds …
Number of citations: 0 www.sciencedirect.com
AO Prakash, R Mathur - Planta medica, 1986 - thieme-connect.com
… known piperine, dihydropiperine and trichostachine. All these com… The least active was trichostachine, with less than 40% … potent as its pyrrolidine analogue trichostachine, may be an …
Number of citations: 1 www.thieme-connect.com
PRR Vadaparthi, K Katragunta… - Pharmacognosy …, 2018 - journals.lww.com
… Piplartine, piperine, and trichostachine were isolated in our laboratory as described earlier.[ 36 ] HPLC grade methanol, acetonitrile, and formic acid were obtained from Merck …
Number of citations: 2 journals.lww.com

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